3-(Difluoromethyl)-4-ethoxybenzoic acid
Description
3-(Difluoromethyl)-4-ethoxybenzoic acid is a fluorinated benzoic acid derivative characterized by a difluoromethyl (-CF₂H) group at the 3-position and an ethoxy (-OCH₂CH₃) substituent at the 4-position of the benzene ring. Its molecular formula is C₁₀H₁₀F₂O₃, with a molar mass of 228.18 g/mol. The compound’s structure combines the electron-withdrawing effects of fluorine with the steric and electronic contributions of the ethoxy group, making it a versatile intermediate in agrochemical and pharmaceutical research. Fluorinated aromatic compounds are prized for their enhanced metabolic stability, bioavailability, and target-binding affinity compared to non-fluorinated analogs .
Properties
IUPAC Name |
3-(difluoromethyl)-4-ethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-15-8-4-3-6(10(13)14)5-7(8)9(11)12/h3-5,9H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEIUOJRHFNVPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-ethoxybenzoic acid can be achieved through several methods. One common approach involves the difluoromethylation of a suitable precursor, such as 4-ethoxybenzoic acid. This can be done using difluorocarbene reagents under specific reaction conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydroxide and a difluoromethylating agent like chlorodifluoromethane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoromethyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated benzoic acids, while reduction could produce difluoromethylated benzyl alcohols .
Scientific Research Applications
3-(Difluoromethyl)-4-ethoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-ethoxybenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The ethoxy group may also contribute to its overall activity by influencing its binding affinity and selectivity .
Comparison with Similar Compounds
3-(Difluoromethyl)-4-fluorobenzoic Acid
- Structure : Differs by replacing the ethoxy group with a fluorine atom at the 4-position.
- Lower lipophilicity (logP ≈ 1.8 vs. 2.3 for the ethoxy analog) due to reduced alkyl chain length, affecting membrane permeability . Higher thermal stability, as fluorine’s strong C-F bond resists degradation under high temperatures .
4-Ethoxybenzoic Acid
- Structure : Lacks the difluoromethyl group at the 3-position.
- Impact: Lower acidity (pKa ~4.5 vs. ~3.8 for the difluoromethyl analog) due to reduced electron-withdrawing effects. Melting point: 119–123°C (fusion enthalpy 29–35 kJ/mol) , compared to <100°C for 3-(difluoromethyl)-4-ethoxybenzoic acid (predicted). Limited use in agrochemicals due to weaker bioactivity; primarily employed as a synthetic precursor .
3-(4-Ethylphenyl)-4-fluorobenzoic Acid
- Structure : Features an ethylphenyl group at the 3-position and fluorine at the 4-position.
- Impact :
Physicochemical Properties
<sup>*</sup>logP values estimated via computational modeling (ChemAxon).
This compound
3-(Difluoromethyl)-4-fluorobenzoic Acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
